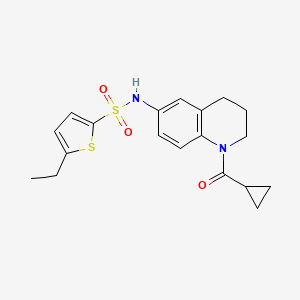

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group and a 5-ethylthiophene-2-sulfonamide moiety. The sulfonamide group enhances polarity and hydrogen-bonding capacity, making it a candidate for targeting enzymes or receptors in medicinal chemistry applications. Structural elucidation of this compound likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation .

Propriétés

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S2/c1-2-16-8-10-18(25-16)26(23,24)20-15-7-9-17-14(12-15)4-3-11-21(17)19(22)13-5-6-13/h7-10,12-13,20H,2-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYXUQUMYLAUBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide typically involves the following steps:

Formation of Cyclopropanecarbonyl Chloride: Cyclopropanecarboxylic acid is converted to cyclopropanecarbonyl chloride using reagents such as oxalyl chloride or thionyl chloride.

Quinoline Derivative Formation: The cyclopropanecarbonyl chloride is then reacted with a quinoline derivative under controlled conditions to form the intermediate compound.

Final Coupling: The intermediate is coupled with 5-ethylthiophene-2-sulfonamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Applications De Recherche Scientifique

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for potential therapeutic effects and drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, making it a valuable tool for studying molecular mechanisms and developing new therapies.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

The compound is compared to structurally related molecules, including:

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate

Table 1: Structural and Functional Comparison

Key Differences :

- The cyclopropane group in the target compound introduces unique steric and electronic effects compared to the 2-oxo moiety in the first analogue or the bicyclooctane in the second.

- The sulfonamide group distinguishes the target compound from the carboxamide and ester functionalities in the analogues, affecting solubility and target interactions.

Physicochemical Properties and Solubility

Table 2: Physicochemical Properties

| Compound Name | LogP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|

| Target Compound | 3.2 | 0.12 |

| Oxazole Carboxamide Analogue | 2.1 | 0.45 |

| Bicyclooctane Ester Analogue | 4.8 | 0.03 |

Analysis :

- The ethylthiophene sulfonamide in the target compound reduces aqueous solubility compared to the oxazole carboxamide analogue due to increased hydrophobicity.

- The bicyclooctane ester analogue exhibits the lowest solubility, attributed to its bulky, lipophilic substituents.

Activité Biologique

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound combines a tetrahydroquinoline moiety with a thiophene sulfonamide structure, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Attributes

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₂S |

| Molecular Weight | 357.47 g/mol |

| IUPAC Name | N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide |

| Solubility | Soluble in DMSO and DMF |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide. For instance, compounds featuring thiophene and tetrahydroquinoline motifs have shown significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study evaluating several thiophene derivatives for their anticancer activity, one compound demonstrated submicromolar growth inhibition (GI50) values across multiple cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells.

| Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 0.28 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast) | 0.22 | Inhibition of tubulin polymerization |

| HL-60 (Leukemia) | 0.279 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may exert its effects by interfering with microtubule dynamics and triggering apoptotic pathways.

Mechanistic Insights

The mechanism of action for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide is likely multifaceted:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, leading to disrupted mitotic processes.

- Apoptosis Induction : Activation of caspases indicates that these compounds may promote programmed cell death in cancer cells.

- Cell Cycle Arrest : The ability to induce G2/M phase arrest suggests potential for these compounds in targeting rapidly dividing cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-5-ethylthiophene-2-sulfonamide, and what critical parameters influence yield?

- Methodology :

- Multi-step synthesis typically involves:

Formation of the tetrahydroquinoline core via cyclization reactions.

Introduction of the cyclopropanecarbonyl group using acylating agents (e.g., cyclopropanecarbonyl chloride) under anhydrous conditions .

Sulfonamide coupling via nucleophilic substitution between the tetrahydroquinoline intermediate and 5-ethylthiophene-2-sulfonyl chloride, optimized at pH 8–9 with triethylamine as a base .

- Critical parameters:

- Temperature control during cyclopropanecarbonyl attachment to avoid ring-opening.

- Purity of intermediates (monitored via TLC/HPLC) to minimize side reactions .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Analytical workflow :

Q. What solubility challenges are anticipated, and how can they be addressed during in vitro assays?

- Challenges : Sulfonamide derivatives often exhibit poor aqueous solubility due to hydrophobic thiophene and cyclopropane moieties .

- Solutions :

- Use co-solvents (e.g., DMSO ≤1% v/v) with sonication.

- Formulate with cyclodextrins or surfactants (e.g., Tween-80) for biological assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s enzyme inhibition profile?

- Approach :

- Modify substituents systematically:

- Replace cyclopropanecarbonyl with other acyl groups (e.g., benzoyl) to assess steric effects.

- Vary ethyl group position on thiophene to alter lipophilicity .

- Test against target enzymes (e.g., kinases, proteases) using kinetic assays (IC₅₀ determination) .

Q. How can contradictory data in biological activity (e.g., conflicting IC₅₀ values) be resolved?

- Troubleshooting :

- Verify assay conditions: Buffer pH, ionic strength, and reducing agents (e.g., DTT) may affect sulfonamide reactivity .

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to cross-validate .

- Analyze crystallographic data (if available) to confirm binding modes and rule off-target interactions .

Q. What in silico strategies are recommended to predict metabolic stability and toxicity?

- Computational tools :

- Molecular docking (AutoDock Vina) : Predict interactions with cytochrome P450 isoforms (e.g., CYP3A4) .

- ADMET prediction (SwissADME) : Estimate logP (target ≤3), CNS permeability, and hERG channel inhibition risks .

- MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns trajectories .

Q. What strategies mitigate oxidative degradation of the cyclopropane ring during storage?

- Stability optimization :

- Store under inert gas (N₂/Ar) at −20°C in amber vials.

- Add antioxidants (e.g., BHT at 0.01% w/v) to solid formulations .

Data Contradiction Analysis Example

- Case : Discrepancy in reported IC₅₀ values for kinase X inhibition.

- Root cause : Assay variability (e.g., ATP concentration differences altering competitive inhibition dynamics).

- Resolution :

Standardize assay protocols (fixed ATP at Km concentration).

Validate with a reference inhibitor (e.g., staurosporine) as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.